Cas no 7045-31-0 ((Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid)

(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid structure
7045-31-0 structure
Product Name:(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid
CAS-nummer:7045-31-0
MF:C20H32O5
MW:352.465086936951
CID:975168
PubChem ID:5283217
Update Time:2025-04-19

(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • (Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid
    • 8-iso Prostaglandin F3α
    • (5Z,8b,9a,11a,13E,15S,17Z)-9,11,15-trihydroxy-Prosta-5,13,17-trien-1-oic acid
    • 9S,11R,15S-trihydroxy-5Z,13E,17Z-prostatrienoic acid-cyclo[8S,12R]
    • 9S,11R,15S-trihydroxy-5Z,13E,17Z-prostatrienoate
    • 8-iso-PGF3a
    • 8-iso Prostaglandin F3alpha
    • SR-01000946868-1
    • 8-iso-PGF3alpha
    • 7-[3a,5a-dihydroxy-2-(3-hydroxy-1,5-octadienyl)cyclopentyl]-5-Heptenoic acid
    • LMFA03110007
    • AKOS027257462
    • (5Z,8b,9a,11a,13E,15S,17Z)-9,11,15-trihydroxy-Prosta-5,13,17-trien-1-oate
    • 7045-31-0
    • 8-iso Prostaglandin F3??
    • SR-01000946868
    • 8-iso Prostaglandin F3 alpha
    • PD021066
    • DTXSID101318138
    • 7-[3a,5a-dihydroxy-2-(3-hydroxy-1,5-octadienyl)cyclopentyl]-5-Heptenoate
    • CHEBI:157746
    • (Z)-7-((1S,2R,3R,5S)-3,5-Dihydroxy-2-((S,1E,5Z)-3-hydroxyocta-1,5-dien-1-yl)cyclopentyl)hept-5-enoic acid
    • 8-Iso-PGF3I+/-
    • 9S,11R,15S-trihydroxy-5Z,13E,17Z-prostatrienoic acid-cyclo(8S,12R)
    • 8-iso Prostaglandin F3
    • A
    • HY-116008
    • CS-0063446
    • Inchi: 1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16-,17+,18-,19+/m0/s1
    • InChI-sleutel: SAKGBZWJAIABSY-PJCXKLBTSA-N
    • LACHT: O[C@H]1C[C@H]([C@H](/C=C/[C@H](C/C=C\CC)O)[C@@H]1C/C=C\CCCC(=O)O)O

Berekende eigenschappen

  • Exacte massa: 352.22506
  • Monoisotopische massa: 352.22497412g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 11
  • Complexiteit: 469
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 3
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.2
  • Topologisch pooloppervlak: 98Ų

Experimentele eigenschappen

  • Dichtheid: 1.171
  • Kookpunt: 541.7°C at 760 mmHg
  • Vlampunt: 295.4°C
  • Brekindex: 1.584
  • PSA: 97.99
  • LogboekP: 2.81890

(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid Prijsmeer >>

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